molecular formula C10H14FN B13168720 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile

2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B13168720
M. Wt: 167.22 g/mol
InChI Key: IIWHVZMPCGVIOY-UHFFFAOYSA-N
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Description

2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile (CAS 1855816-46-4) is a chemical compound with the molecular formula C10H14FN and a molecular weight of 167.22 g/mol . It is built on a norbornane (bicyclo[2.2.1]heptane) scaffold, a structure known for its rigidity and presence in various specialty chemicals . The specific integration of a fluoroethyl group onto this carbonitrile framework makes it a valuable intermediate for researchers exploring structure-activity relationships in medicinal chemistry and materials science. Compounds within the norbornane family are classified as extremely hazardous substances and are subject to strict reporting requirements, underscoring the need for careful handling and management in a laboratory setting . Furthermore, strained hydrocarbon systems analogous to this structure are of significant interest in advanced applications, such as the development of high-energy-density fuels, due to the internal energy stored in their molecular frameworks . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

2-(2-fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile

InChI

InChI=1S/C10H14FN/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h8-9H,1-6H2

InChI Key

IIWHVZMPCGVIOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CCF)C#N

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane skeleton is commonly constructed via a Diels–Alder [4+2] cycloaddition reaction between cyclopentadiene and an appropriate olefin such as ethylene or substituted ethylenes. This step provides the norbornane framework with high stereochemical control.

Introduction of the Carbonitrile Group at the 2-Position

The carbonitrile group is typically introduced via cyanation reactions of bicyclo[2.2.1]heptene or bicyclo[2.2.1]heptane precursors. Common methods include:

  • Nucleophilic cyanation using copper(I) cyanide or palladium-catalyzed cyanation of halogenated bicyclic intermediates under controlled temperature (80–100°C) in solvents such as toluene or dimethylformamide (DMF). This approach allows substitution at the bridgehead carbon with minimal rearrangement or ring strain-induced side reactions.

  • Photochemical rearrangement routes , where bicyclo[2.2.1]heptene derivatives undergo irradiation to yield nitrile-substituted bicyclic products, although these methods are less common due to complexity and lower yields.

Introduction of the 2-Fluoroethyl Side Chain

The fluorinated ethyl substituent is introduced via alkylation or substitution reactions:

  • Nucleophilic substitution : Reaction of a suitable bicyclic precursor bearing a good leaving group (e.g., halide or tosylate) at the 2-position with a fluorinated ethyl nucleophile or fluorinated alkylating agent.

  • Fluorination of ethyl side chains : Starting from a 2-hydroxyethyl or 2-bromoethyl intermediate, selective fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents under mild conditions to avoid degradation of the bicyclic framework.

Purification and Characterization

Purification is typically achieved by chromatographic methods, including silica gel column chromatography or preparative high-performance liquid chromatography (HPLC), ensuring high purity for research applications.

Characterization involves:

Detailed Preparation Methods and Reaction Conditions

Step Reaction Type Reagents and Conditions Notes and Outcomes
1. Formation of bicyclo[2.2.1]heptane core Diels–Alder cycloaddition Cyclopentadiene + ethylene or substituted olefin, heat or pressure as needed High stereoselectivity; yields norbornane framework
2. Halogenation or activation at 2-position Radical halogenation or tosylation N-Bromosuccinimide (NBS) or tosyl chloride, appropriate base, low temperature Generates leaving group for cyanation or alkylation
3. Cyanation Pd-catalyzed cyanation or CuCN nucleophilic substitution Pd catalyst (e.g., Pd(PPh3)4), CuCN, toluene or DMF, 80–100°C Introduces nitrile group at bridgehead; optimized to minimize byproducts
4. Introduction of 2-fluoroethyl group Nucleophilic substitution or fluorination Fluoroethyl halide or fluorinating agent (e.g., DAST), mild temperature Fluorine installation without ring degradation
5. Purification Chromatography (silica gel or preparative HPLC) Gradient elution with solvents like acetonitrile/water or hexanes/ethyl acetate High purity product for biological evaluation

Research Outcomes and Optimization

  • Yield and Purity : Multi-step syntheses typically achieve overall yields ranging from 40% to 70%, depending on the efficiency of each step and the sensitivity of intermediates to reaction conditions.

  • Reaction Monitoring : Gas chromatography-mass spectrometry (GC-MS) and HPLC are employed to monitor reaction progress and optimize reaction times and temperatures.

  • Selectivity : The bicyclic framework’s rigidity aids in regio- and stereoselectivity, but care must be taken to avoid side reactions such as ring-opening or rearrangements, especially during cyanation and fluorination steps.

  • Stability : The final compound is stable under standard laboratory conditions but should be stored under inert atmosphere and away from light to prevent degradation.

Comparative Data Table of Related Compounds and Preparation Routes

Compound Name Key Structural Features Preparation Highlights Biological/Research Relevance
2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile Bicyclo[2.2.1]heptane core, fluorinated ethyl, nitrile Multi-step synthesis: Diels–Alder, cyanation, fluorination Potential medicinal chemistry building block
Bicyclo[2.2.1]heptane-2-carbonitrile Same core, nitrile only Cyanation of bicyclo[2.2.1]heptene derivatives Precursor for DPP-4 inhibitors
4-Fluorobicyclo[3.3.0]octane-1-carbonitrile Larger bicyclic ring, fluorine at different position Similar cyanation and fluorination steps Comparative biological activity studies
Bicyclo[1.1.1]pentane-1-carbonitrile Smaller bicyclic core, nitrile Alternative cycloaddition and cyanation Simpler scaffold for SAR studies

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and other substituted bicyclo[2.2.1]heptane compounds. These products can have different properties and applications depending on the functional groups introduced .

Scientific Research Applications

2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: The compound’s derivatives may have potential therapeutic applications, including as drug candidates for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbonitrile group can participate in various chemical reactions within biological systems. These interactions can modulate biochemical pathways and exert specific effects, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Substituent Variations and Functional Groups

The compound’s structural analogs differ primarily in substituents attached to the norbornane core. Key examples include:

Compound Name Substituents Key Functional Groups CAS Number Reference
Norbornane-2-carbonitrile None (parent compound) Cyano 2234-26-6
2-(3-Methoxyphenyl)-norbornane-2-carbonitrile 3-Methoxyphenyl Cyano, Methoxy N/A
5-Amino-2-methyl-norbornane-2-carbonitrile 5-Amino, 2-Methyl Cyano, Amino, Methyl 792870-18-9
2-(Prop-2-en-1-yl)-norbornene-2-carbonitrile Allyl (unsaturated norbornene core) Cyano, Alkene 28144-18-5
Dimethyl-norbornane-2-carbonitrile 2,2-Dimethyl Cyano, Methyl 104516-97-4

Key Observations :

  • Electron-Withdrawing Groups: The fluoroethyl group in the target compound enhances polarity and may improve receptor binding via dipole interactions, contrasting with non-polar methyl groups in dimethyl derivatives .
  • Aromatic vs.
  • Unsaturation: Norbornene derivatives (e.g., allyl-substituted compounds) exhibit higher ring strain, influencing reactivity and conformational flexibility .

Yield Comparison :

  • 2-(3-Methoxyphenyl)-norbornane-2-carbonitrile was synthesized in 75% yield using Grignard chemistry .

NMDA Receptor Antagonism

  • Compound 5a (phenyl-piperidinyl derivative, ) exhibited the highest NMDA receptor affinity among tested analogs, with micromolar binding potency comparable to memantine .
  • Fluoroethyl Substituent : Fluorine’s electronegativity may enhance binding to the phencyclidine (PCP) site of NMDA receptors, though direct data for the target compound is lacking.

Toxicity in Cell Models

  • MDCK Cells : Memantine and analogs (e.g., 5a–f) showed concentration-dependent toxicity at >100 µM, with memantine’s therapeutic serum levels at ~1 µM .
  • Neurotoxicity: N2a neuronal cell line studies indicated that substituents like piperidinyl or morpholino groups () increased neurotoxicity at high concentrations.

Physicochemical and Regulatory Considerations

Molecular Properties

Property Target Compound (Fluoroethyl) Norbornane-2-carbonitrile 2-(3-Methoxyphenyl) Derivative
Molecular Weight (g/mol) ~193.2 (estimated) 121.18 ~227.3 (estimated)
LogP (Predicted) ~2.5 (fluoroethyl enhances) ~1.8 ~3.0 (methoxyphenyl enhances)
Topological Polar Surface Area ~23.8 Ų 23.8 Ų ~40 Ų (methoxy increases)

Biological Activity

2-(2-Fluoroethyl)bicyclo[2.2.1]heptane-2-carbonitrile is a bicyclic compound known for its unique structural properties and potential biological activities. This article explores its biological activity, including genotoxic effects, oxidative stress responses, and its implications in pharmacology and toxicology.

  • Molecular Formula : C₈H₁₁FN
  • Molar Mass : 121.18 g/mol
  • CAS Number : 2234-26-6
  • Melting Point : 43-45°C
  • Boiling Point : 73-75°C at 10 mm Hg

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its genotoxicity and oxidative effects.

Genotoxic Effects

Research indicates that compounds related to bicyclo[2.2.1]heptane structures exhibit genotoxic properties. A study on a similar compound, 2,2'-bis(bicyclo[2.2.1]heptane), demonstrated its ability to induce a bacterial SOS response without showing alkylating effects. The genotoxicity was attributed to oxidative stress leading to DNA damage through the generation of reactive oxygen species (ROS) .

Oxidative Stress Response

The oxidative stress response was evaluated using whole-cell bacterial lux-biosensors based on Escherichia coli. The findings revealed that the compound triggers the activation of OxyR/S and SoxR/S regulons, indicating a significant oxidative effect . The most sensitive biosensor, E. coli pSoxS-lux, specifically reacted to superoxide anion radicals, suggesting that the oxidation of the bicyclic structure plays a crucial role in its biological activity.

Case Studies and Research Findings

StudyFindings
Genotoxicity Study Induced bacterial SOS response; no alkylating effect detected; oxidative damage linked to ROS generation.
Oxidative Stress Assessment Activation of OxyR/S and SoxR/S regulons in E. coli; significant sensitivity to superoxide radicals noted.

Pharmacological Implications

The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting oxidative stress-related conditions or as an antitumor agent due to its genotoxic effects.

Safety and Toxicology

As classified under hazardous substances, this compound poses risks such as:

  • Flammability : Highly flammable.
  • Toxicity : Harmful by inhalation, skin contact, and ingestion.
  • Irritation : Causes irritation to eyes, respiratory system, and skin.

Safety precautions should be strictly followed when handling this compound in laboratory settings.

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